TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazole ring, and a piperazine moiety
Preparation Methods
The synthesis of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route typically includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or piperazine rings.
Scientific Research Applications
This compound has several scientific research applications. It is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum . In addition to its role in antibiotic synthesis, TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is studied for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with enzymes and receptors involved in bacterial cell wall synthesis, contributing to its antibacterial properties . Further research is needed to elucidate its full range of molecular interactions and effects.
Comparison with Similar Compounds
Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate can be compared to other similar compounds, such as tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate These compounds share structural similarities, including the presence of pyrazole and piperazine rings, but differ in their specific substituents and functional groups
Properties
IUPAC Name |
tert-butyl 4-(2-methylpyrazole-3-carbonyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-9-7-17(8-10-18)12(19)11-5-6-15-16(11)4/h5-6H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBYNRHCXTYOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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